1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are common in many pharmaceuticals and biologically active molecules
Preparation Methods
The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the sulfonyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperidine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial production methods often involve the use of high-pressure hydrogenation and catalytic processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can be compared with other piperidine and piperazine derivatives, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.
1-(1-Methyl-4-piperidinyl)piperazine: A derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of sulfonyl groups and its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S2/c1-3-28(24,25)21-10-8-17(9-11-21)19(23)20-12-14-22(15-13-20)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBWLWHPMTZFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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